molecular formula C14H11ClN2O2 B6112294 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide

3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide

Cat. No. B6112294
M. Wt: 274.70 g/mol
InChI Key: GGGXZUYECRVJBH-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide, also known as CHBB, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and research.

Mechanism of Action

The mechanism of action of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular processes such as oxidative stress and inflammation. 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to protect cells against oxidative stress and reduce inflammation in various animal models. Additionally, 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide for laboratory experiments is its ability to exhibit a range of biological activities, making it a versatile tool for studying various cellular processes. Additionally, 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide is relatively easy to synthesize and has a good safety profile, making it a suitable candidate for use in animal studies.
However, there are also some limitations to the use of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide in laboratory experiments. For example, the mechanism of action of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide is not fully understood, which may limit its potential applications in certain research areas. Additionally, more research is needed to fully understand the safety and toxicity profile of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide, particularly in long-term studies.

Future Directions

There are several potential future directions for research on 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide. One area of interest is the development of novel 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide derivatives with improved biological activity and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide and its potential applications in various disease models. Finally, more research is needed to fully understand the safety and toxicity profile of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide, particularly in long-term studies.

Synthesis Methods

The synthesis of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide involves the reaction of 4-hydroxybenzaldehyde with 3-chlorobenzohydrazide in the presence of a suitable solvent and catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

properties

IUPAC Name

3-chloro-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-12-3-1-2-11(8-12)14(19)17-16-9-10-4-6-13(18)7-5-10/h1-9,18H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGXZUYECRVJBH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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